molecular formula C22H18ClF2N3O4 B606532 Eragidomide CAS No. 1860875-51-9

Eragidomide

Cat. No.: B606532
CAS No.: 1860875-51-9
M. Wt: 461.8 g/mol
InChI Key: PWBHUSLMHZLGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-90009 is a novel cereblon E3 ligase modulator that targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and proteasomal degradation. This compound has shown significant antileukemic activity, particularly in acute myeloid leukemia (AML) models .

Mechanism of Action

Target of Action

Eragidomide, also known as Cereblon Modulator 1, primarily targets Cereblon (CRBN) . Cereblon is part of an E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins .

Mode of Action

This compound acts as a high-affinity ligand for Cereblon, modulating its activity . It promotes the recruitment of specific proteins to the Cereblon E3 ligase complex, leading to their ubiquitination and subsequent degradation . Specifically, this compound targets G1 to S phase transition 1 (GSPT1) , a small GTPase that regulates translation termination .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The degradation of GSPT1 by this compound rapidly induces apoptosis in acute myeloid leukemia (AML) cells . This process is regulated by the ILF2/ILF3 complex , the mTOR pathway , and the integrated stress response pathway . Furthermore, GSPT1 degradation promotes the activation of the GCN1/GCN2/ATF4 pathway , leading to subsequent apoptosis in AML cells .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation in clinical trials . Preliminary results suggest that this compound exhibits linear pharmacokinetics and dose-dependently modulates leukocytes and cytokines .

Result of Action

The action of this compound results in the selective degradation of GSPT1, leading to rapid induction of apoptosis in AML cells . This reduces leukemia engraftment and leukemia stem cells in large-scale primary patient xenografting .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHUSLMHZLGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860875-51-9
Record name Eragidomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERAGIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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